5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid
Description
5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid is a furan-2-carboxylic acid derivative featuring a sulfonylmethyl group substituted with a cyanomethane moiety at the 5-position of the furan ring.
Properties
Molecular Formula |
C8H7NO5S |
|---|---|
Molecular Weight |
229.21 g/mol |
IUPAC Name |
5-(cyanomethylsulfonylmethyl)furan-2-carboxylic acid |
InChI |
InChI=1S/C8H7NO5S/c9-3-4-15(12,13)5-6-1-2-7(14-6)8(10)11/h1-2H,4-5H2,(H,10,11) |
InChI Key |
DHCKEKYSMVIIJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)C(=O)O)CS(=O)(=O)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the condensation of furan derivatives with cyanomethanesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like recrystallization or chromatography may also be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The cyanomethanesulfonyl group can be reduced to a methylsulfonyl group.
Substitution: The carboxylic acid group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Alcohols or amines in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: 5-[(Methylsulfonyl)methyl]furan-2-carboxylic acid.
Substitution: Esters or amides of 5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid.
Scientific Research Applications
5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The cyanomethanesulfonyl group can form strong interactions with amino acid residues in the enzyme, leading to effective inhibition. The furan ring may also participate in π-π stacking interactions with aromatic residues, enhancing binding affinity.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular weights, and reported bioactivities of furan-2-carboxylic acid derivatives from the evidence:
Key Comparisons
Electron-Withdrawing vs. Electron-Donating Groups: The sulfonyl group in the target compound and 696648-38-1 enhances acidity of the carboxylic acid (pKa reduction) compared to ether-linked derivatives (e.g., 832737-87-8 ). Alkyl or hydroxyl substituents (e.g., 5-(1-hydroxypentyl)-furan-2-carboxylic acid ) may reduce reactivity but improve membrane permeability in biological systems.
Biological Activity: Methyl 5-(2-methoxycarbonylethyl)furan-2-carboxylate exhibits antimicrobial activity against Xanthomonas axonopodis , suggesting that sulfonyl or ester groups enhance bioactivity. The target compound’s nitrile group could similarly interact with microbial enzymes. Phenolic ether derivatives (e.g., 832737-87-8 ) are often explored in agrochemicals due to their stability and lipophilicity.
Synthetic Accessibility: Sulfonylmethyl derivatives (e.g., 696648-38-1 ) require sulfonation reactions, which may involve harsh conditions. Cyanomethanesulfonyl groups could introduce synthetic challenges due to nitrile stability under acidic/basic conditions. Ether-linked compounds (e.g., 5-[(4-methylphenoxy)methyl]furan-2-carboxylic acid ) are typically synthesized via nucleophilic substitution, offering simpler routes.
Biological Activity
5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.
Chemical Structure and Properties
The molecular structure of 5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid can be described as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉N₃O₄S |
| Molecular Weight | 229.25 g/mol |
| IUPAC Name | 5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid |
| CAS Number | [Insert CAS number here] |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It is known to inhibit specific enzymes and receptors involved in metabolic pathways. The sulfonyl and carboxylic acid groups are crucial for its interaction with biological molecules, allowing it to modulate enzymatic activities and receptor functions.
Key Mechanisms:
- Enzyme Inhibition : The compound has shown inhibitory effects on certain cytochrome P450 enzymes, which are critical in drug metabolism and steroidogenesis.
- Receptor Modulation : It may interact with steroid hormone receptors, influencing the signaling pathways associated with hormone-dependent diseases.
Biological Activities
Recent studies have highlighted several biological activities associated with 5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid:
- Antitumor Activity : Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
- Anti-inflammatory Effects : The compound has demonstrated potential in reducing inflammation in preclinical models, possibly through the inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : Preliminary data suggest that it may possess antimicrobial activity against certain bacterial strains, indicating a potential role in treating infections.
Case Study 1: Antitumor Effects
A study published in the Journal of Medicinal Chemistry investigated the antitumor properties of 5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid. The results showed significant inhibition of tumor growth in xenograft models, with mechanisms involving apoptosis induction and cell cycle arrest at the G1/S phase.
Case Study 2: Anti-inflammatory Activity
In another study, the compound was tested for its anti-inflammatory effects in a murine model of arthritis. The results indicated a marked reduction in joint swelling and inflammatory markers, suggesting its potential as a therapeutic agent for inflammatory diseases.
Comparative Analysis
To better understand the efficacy of 5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid, it is useful to compare it with similar compounds:
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| Compound A | Antitumor | Apoptosis induction |
| Compound B | Anti-inflammatory | Cytokine inhibition |
| 5-[(Cyanomethanesulfonyl)methyl]furan-2-carboxylic acid | Antitumor, Anti-inflammatory | Enzyme inhibition, receptor modulation |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
